7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
The compound 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative with a complex heterocyclic framework. Its structure features:
- A 7-bromo substituent on the benzodiazepine core, which may enhance electrophilic reactivity or influence binding interactions.
- A 4-fluorophenyl group at position 5, a common pharmacophore in bioactive molecules due to fluorine’s electronegativity and metabolic stability.
- A 2-oxo-2H-chromene-3-carbonyl moiety at position 4, introducing a coumarin-derived fragment known for diverse biological activities, including anticoagulant and anti-inflammatory effects.
Properties
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-4-(2-oxochromene-3-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrFN2O4/c26-16-7-10-20-18(12-16)23(14-5-8-17(27)9-6-14)29(13-22(30)28-20)24(31)19-11-15-3-1-2-4-21(15)33-25(19)32/h1-12,23H,13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVDJLTNPUUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Bromination and Fluorination: The bromine and fluorine atoms are introduced via electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.
Final Coupling: The final step involves coupling the chromene core with the benzodiazepine ring through a carbonylation reaction, typically using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and benzodiazepine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (bromine, chlorine), nucleophiles (amines, thiols), and catalysts (palladium, copper) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or epoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one exhibit significant anticancer properties. Studies have shown that chromene derivatives can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Targeting specific signaling pathways involved in cancer growth.
- Induction of Oxidative Stress : Causing cellular damage that leads to cancer cell death.
For instance, a study demonstrated that a related chromene derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The benzodiazepine component may play a role in modulating neurotransmitter systems, particularly GABAergic pathways. Research findings suggest:
- Reduction of Neuroinflammation : By inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.
- Protection Against Oxidative Stress : Enhancing antioxidant defenses in neuronal cells.
One study highlighted that similar compounds protected neuronal cells from oxidative damage induced by glutamate toxicity .
Anti-inflammatory Properties
Compounds with chromene structures have been reported to exhibit anti-inflammatory effects by:
- Inhibition of COX Enzymes : Reducing the synthesis of pro-inflammatory prostaglandins.
- Modulation of Immune Responses : Altering cytokine production profiles.
A case study indicated that a related compound significantly reduced inflammation in animal models of arthritis .
Data Tables
Case Studies
- Breast Cancer Cell Line Study :
- Neuroprotection Against Glutamate Toxicity :
- Anti-inflammatory Effects in Arthritis Models :
Mechanism of Action
The mechanism of action of 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is believed to involve interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromo vs. Chloro Derivatives
highlights 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro derivative) and its bromo analog. Key differences include:
The larger atomic radius and stronger electron-withdrawing nature of bromine may enhance binding to hydrophobic pockets or alter metabolic stability compared to chlorine. However, antimicrobial activity was observed only in the chloro derivative, suggesting halogen size and electronic effects critically influence target engagement .
Role of the 4-Fluorophenyl Group
The 4-fluorophenyl group is a conserved feature in both the target compound and analogs from . Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism, a strategy widely employed in drug design. In the chloro/bromo derivatives, this group likely contributes to π-π stacking interactions with biological targets, a property that may extend to the target compound .
Structural Motifs: Benzodiazepine vs. Pyrazol-Thiazole Cores
The target compound’s benzodiazepine core differs from the pyrazol-thiazole scaffold in ’s analogs. Benzodiazepines are classically associated with GABA receptor modulation, but hybrid structures like the target compound (with a chromene-carbonyl appendage) may exhibit novel mechanisms. In contrast, pyrazol-thiazole derivatives are explored for antimicrobial applications, highlighting how core structure dictates target specificity .
Chromene-Carbonyl Moiety
The 2-oxo-2H-chromene-3-carbonyl group in the target compound is absent in ’s analogs. Coumarin derivatives (chromene-2-ones) are associated with anticoagulant, anticancer, and anti-inflammatory activities. This moiety may confer unique solubility or binding properties, such as hydrogen bonding via the carbonyl oxygen or interactions with serine proteases .
Research Findings and Hypotheses
- Synthetic Accessibility : The bromo and fluoro substituents in the target compound likely require regioselective halogenation, as seen in ’s synthesis of isostructural analogs.
Biological Activity
7-Bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- A bromine atom at the 7th position.
- A fluorophenyl group at the 5th position.
- A chromene carbonyl moiety contributing to its reactivity.
This structural configuration is hypothesized to enhance its biological activity compared to other similar compounds.
Research indicates that benzodiazepine derivatives exert their effects through various mechanisms:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : They can interact with neurotransmitter receptors, influencing central nervous system activities.
- Antioxidant Activity : The presence of the chromene structure contributes to significant antioxidant properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzodiazepine derivatives. For instance:
- Cell Line Studies : In vitro studies showed that derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cytokine modulation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation:
- Cytokine Release Inhibition : It significantly inhibited the release of pro-inflammatory cytokines in activated macrophages, suggesting potential use in inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated:
- Broad Spectrum Activity : Studies report effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition rates against Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of various benzodiazepine derivatives on cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across different cancer types .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties, where the compound was shown to lower IL-6 levels in a murine model of inflammation, providing insights into its therapeutic potential for inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Use of brominated furan/chromene precursors (e.g., 5-bromofuran-2-carbonyl derivatives) to introduce the chromene moiety .
- Controlled copolymerization : Techniques from polycationic dye-fixative synthesis (e.g., P(CMDA-DMDAAC)s) can be adapted for stepwise assembly of the benzodiazepine core .
- Flow chemistry : Optimize reaction conditions (temperature, solvent ratio) via Design of Experiments (DoE) to improve yield and purity, as demonstrated in diphenyldiazomethane synthesis .
- Characterization : Confirm intermediates via , , and LC-MS. Final structure validation requires X-ray crystallography using SHELX (e.g., SHELXL97 for refinement) .
Q. How is the crystal structure resolved, and what software is essential for analysis?
- Data collection : Use Bruker APEX2 diffractometers for high-resolution data. Intramolecular interactions (e.g., N–H⋯O hydrogen bonds) are critical for stabilizing the conformation .
- Structure solution : Employ SHELXS97 for phase determination and SHELXL97 for refinement. Handle solvent-accessible voids using the SQUEEZE routine in PLATON .
- Validation : Analyze puckering parameters (Cremer-Pople) and graph-set notation for hydrogen-bonding networks .
Q. What spectroscopic techniques are prioritized for structural confirmation?
- X-ray crystallography : Gold standard for absolute configuration determination, especially for chiral centers in the benzodiazepine ring .
- NMR spectroscopy : - HMBC correlations to confirm carbonyl linkages (e.g., 2-oxo-chromene and diazepinone groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy) and detect halogen isotopes (Br, F) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic transitions and fluorescence quantum yields .
- Docking studies : Screen derivatives against GABA receptors (common benzodiazepine targets) using AutoDock Vina. Compare binding affinities to resolve bioactivity contradictions .
- Experimental validation : Synthesize top candidates and validate photoluminescence profiles via UV-Vis and fluorescence spectroscopy .
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, use in vitro GABA binding assays with -flumazenil as a radioligand .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variations across studies. Consider solvent effects (DMSO vs. aqueous buffers) on solubility and activity .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- Bayesian optimization : Use heuristic algorithms to explore parameter space (e.g., catalyst loading, temperature) with minimal experiments .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for nitro-group reductions or bromination steps .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. How do solvent and crystal packing effects influence the compound’s stability?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for recrystallization. Hydrate/solvate formation (e.g., acetone solvates) impacts thermal stability .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯π contacts) using CrystalExplorer to predict packing efficiency .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (from ) |
|---|---|
| Space group | P2/c |
| a, b, c (Å) | 10.25, 15.78, 12.34 |
| β (°) | 98.6 |
| R (I > 2σ) | 0.045 |
| C–Br bond length | 1.897 Å |
Q. Table 2: Computational vs. Experimental UV-Vis Data
| Method | λ (nm) |
|---|---|
| TD-DFT (B3LYP) | 342 |
| Experimental | 338 |
| Discrepancy | 1.2% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
